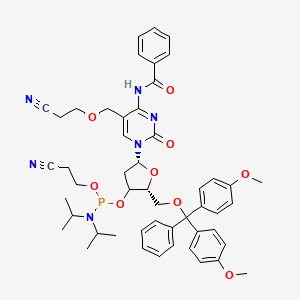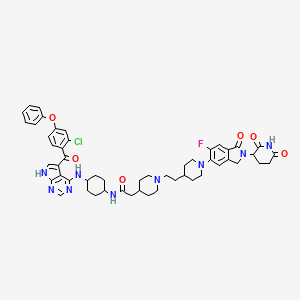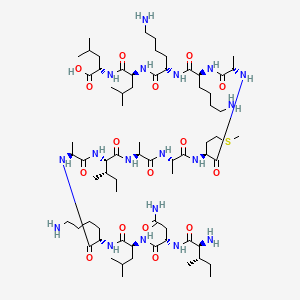
Peptide 12d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptide 12d is a synthetic peptide known for its potential therapeutic applications. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This compound has been studied for its antimicrobial, anticancer, and immunomodulatory properties.
準備方法
Synthetic Routes and Reaction Conditions
Peptide 12d can be synthesized using solid-phase peptide synthesis, a widely used method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis using automated peptide synthesizers. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Peptide 12d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which stabilize its structure.
Reduction: Disulfide bonds in this compound can be reduced to free thiol groups.
Substitution: Amino acid residues in this compound can be substituted to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine is commonly used.
Substitution: Amino acid derivatives and coupling agents like N,N’-diisopropylcarbodiimide are used.
Major Products Formed
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Formation of peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Peptide 12d has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its antimicrobial, anticancer, and immunomodulatory properties.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用機序
Peptide 12d exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific cellular pathways.
Immunomodulatory Activity: Modulates immune responses by interacting with immune cell receptors.
類似化合物との比較
Peptide 12d can be compared with other antimicrobial and anticancer peptides:
Defensins: These peptides are part of the innate immune system and have broad-spectrum antimicrobial activity.
This compound stands out due to its unique sequence and combination of antimicrobial, anticancer, and immunomodulatory properties, making it a promising candidate for therapeutic development.
特性
分子式 |
C69H128N18O16S |
|---|---|
分子量 |
1497.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C69H128N18O16S/c1-16-39(9)54(74)67(100)85-51(35-53(73)88)66(99)84-49(32-36(3)4)64(97)82-45(24-18-21-28-70)60(93)77-44(14)59(92)87-55(40(10)17-2)68(101)78-41(11)56(89)75-42(12)57(90)80-48(27-31-104-15)61(94)76-43(13)58(91)79-46(25-19-22-29-71)62(95)81-47(26-20-23-30-72)63(96)83-50(33-37(5)6)65(98)86-52(69(102)103)34-38(7)8/h36-52,54-55H,16-35,70-72,74H2,1-15H3,(H2,73,88)(H,75,89)(H,76,94)(H,77,93)(H,78,101)(H,79,91)(H,80,90)(H,81,95)(H,82,97)(H,83,96)(H,84,99)(H,85,100)(H,86,98)(H,87,92)(H,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1 |
InChIキー |
QYLPHARHTOCCBJ-ZPHRRXNLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


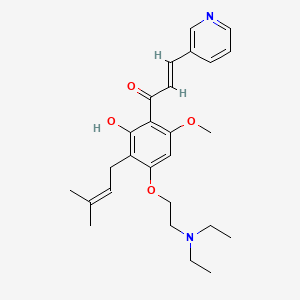
![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)

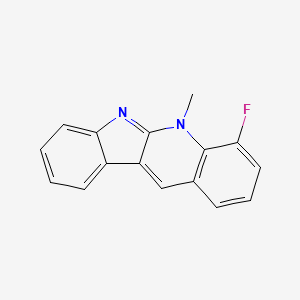
![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
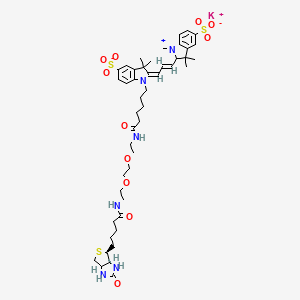
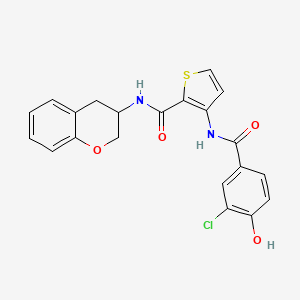
![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)

![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)
![2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)

